2-{[5-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one
Description
This compound is a structurally complex heterocyclic molecule featuring two 1,2,4-triazole rings linked via sulfanyl (-S-) bridges. Each triazole ring is substituted with a prop-2-en-1-yl (allyl) group, and the central framework connects to a phenylethanone moiety. The presence of conjugated π-electrons in the triazole rings and aromatic phenyl groups imparts significant stability and reactivity, aligning with the principles of aromaticity discussed in aromatic compound studies .
Properties
IUPAC Name |
2-[[5-[(5-phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O2S2/c1-3-15-32-24(28-30-26(32)36-18-22(34)20-11-7-5-8-12-20)17-25-29-31-27(33(25)16-4-2)37-19-23(35)21-13-9-6-10-14-21/h3-14H,1-2,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRICNDFVZPZZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)CC3=NN=C(N3CC=C)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one typically involves multi-step organic reactionsCommon reagents include hydrazine derivatives and alkyl halides, with reaction conditions often requiring controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Techniques such as crystallization and chromatography are used for purification .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The phenacyl group can be reduced to a phenethyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenethyl derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
2-{[5-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antifungal and antibacterial activities due to the triazole ring.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. Additionally, the phenacylsulfanyl group can interact with thiol groups in proteins, leading to modifications in protein function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Core Motifs
The compound shares structural motifs with several triazole- and sulfanyl-containing derivatives. Key comparisons include:
Key Structural Differences :
- Heterocyclic Core: The target’s bis-triazole system contrasts with imidazole-oxadiazole () or triazole-pyridinone hybrids (), affecting electronic delocalization and binding interactions.
Stability and Aromaticity
The conjugated triazole rings in the target compound contribute to aromatic stability, as predicted by Hückel’s rule (4n+2 π-electrons in planar systems) . Compared to non-aromatic heterocycles (e.g., pyridinones in ), the triazole cores enhance thermal and oxidative stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
